molecular formula C10H15N3O2 B2766693 1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one CAS No. 1223386-75-1

1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2766693
CAS No.: 1223386-75-1
M. Wt: 209.249
InChI Key: QVDPIMWBDAHYGF-UHFFFAOYSA-N
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Description

1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one is a research compound with the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one has several scientific research applications, including:

    Antibacterial Activity: The compound and its derivatives have shown significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

    Catalysis: Morpholine derivatives, including this compound, are used as catalysts in organic synthesis, promoting various chemical reactions.

    Corrosion Inhibition: The compound has been studied for its potential as a corrosion inhibitor for metals, particularly in acidic environments.

    DNA Binding and Cytotoxicity: Research has explored the compound’s ability to bind to DNA and its cytotoxic effects on cancer cell lines, making it a potential candidate for anticancer drug development.

    Antiparasitic Activity: Derivatives of the compound have been investigated for their antiparasitic activity against pathogens such as Trypanosoma and Leishmania species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one typically involves the reaction of morpholine with 1H-pyrazole under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by the addition of 1H-pyrazole and a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino or pyrazolyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one varies depending on its application:

    Antibacterial Activity: The compound interacts with bacterial proteins, disrupting their function and inhibiting bacterial growth.

    Catalysis: As a catalyst, the compound facilitates chemical reactions by lowering the activation energy and stabilizing transition states.

    Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosion.

    DNA Binding and Cytotoxicity: The compound binds to DNA, interfering with replication and transcription processes, leading to cell death.

    Antiparasitic Activity: The compound targets specific enzymes and proteins in parasites, disrupting their metabolic processes and leading to their death.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound shares structural similarities with 1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one, with a methyl group on the pyrazole ring.

    1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: This compound has two pyrazole rings and a phenyl group, differing from the morpholino group in this compound.

Uniqueness

This compound is unique due to its combination of the morpholino and pyrazolyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications in antibacterial activity, catalysis, corrosion inhibition, DNA binding, and antiparasitic activity.

Properties

IUPAC Name

1-morpholin-4-yl-2-pyrazol-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-9(13-4-2-3-11-13)10(14)12-5-7-15-8-6-12/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDPIMWBDAHYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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